1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one
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Overview
Description
1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of 2-amino-3-hydroxy pyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, leading to the formation of the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, reduced derivatives, and oxidized products. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: Used in the development of materials with specific properties, such as fluorescent materials and dyes .
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Another oxazine compound with similar structural features.
1,3-Oxazines: A class of compounds with a similar oxazine ring structure.
Indole Derivatives: Compounds with a similar heterocyclic structure and biological activities
Uniqueness
1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is unique due to its specific combination of pyridine and oxazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89970-26-3 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-7-8(2)15-9-5-4-6-12-11(9)13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
VQUUTAOGDNQQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC(OC2=C1N=CC=C2)C |
Origin of Product |
United States |
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